molecular formula C12H22O2 B14519827 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane CAS No. 62603-49-0

2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane

Cat. No.: B14519827
CAS No.: 62603-49-0
M. Wt: 198.30 g/mol
InChI Key: MKCZSRQESOPYOX-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms in the ring. This particular compound features a cyclobutyl group with ethyl and dimethyl substitutions, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane typically involves the reaction of 3-ethyl-2,2-dimethylcyclobutanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an inert solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Acetylamino-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane
  • 2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-4(3H)-quinazolinones

Uniqueness

2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the dioxolane ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

62603-49-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[(3-ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane

InChI

InChI=1S/C12H22O2/c1-4-9-7-10(12(9,2)3)8-11-13-5-6-14-11/h9-11H,4-8H2,1-3H3

InChI Key

MKCZSRQESOPYOX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1(C)C)CC2OCCO2

Origin of Product

United States

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